3-Nitrobenzene-1-carbothioamide
Description
Contextual Significance of the Carbothioamide Scaffold in Organic Synthesis and Medicinal Chemistry
The carbothioamide group, the sulfur analogue of an amide, is a versatile functional group with a growing presence in modern pharmacology and organic synthesis. nih.govnih.govchemrxiv.org Thioamides are recognized as valuable isosteres of amides, meaning they have a similar size and shape but can exhibit distinct electronic and physicochemical properties. nih.gov This substitution can lead to enhanced biological activity, improved metabolic stability, and different binding interactions with biological targets. nih.gov
Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comresearchgate.net They are key building blocks in the synthesis of various heterocyclic compounds, such as thiazoles and their derivatives, which are themselves important pharmacophores. nih.gov The ability of the thioamide group to act as a hydrogen bond donor and its affinity for metal ions also contribute to its diverse applications in medicinal chemistry. nih.gov
Overview of Nitrobenzene (B124822) Derivatives in Advanced Chemical Research
Nitrobenzene and its derivatives are a class of aromatic compounds that have been extensively studied and utilized in various facets of chemistry. numberanalytics.comwikipedia.org The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This electronic effect makes nitroaromatic compounds key intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, pesticides, and explosives. nih.govnih.gov
In the realm of medicinal chemistry, nitroaromatic compounds serve as precursors to a multitude of biologically active molecules. numberanalytics.com The reduction of the nitro group to an amine is a fundamental transformation that provides access to anilines, which are foundational components of many drugs. numberanalytics.com Furthermore, the unique chemical properties imparted by the nitro group can be harnessed in the design of targeted therapies and diagnostic agents. nih.gov
Scope and Research Imperatives for 3-Nitrobenzene-1-carbothioamide
The compound this compound, with the chemical formula C₇H₆N₂O₂S, stands as a specific subject of research interest. chemicalbook.com While extensive literature exists for the broader classes of carbothioamides and nitrobenzenes, the focused investigation into this particular molecule is an area of active development.
A notable advancement in the synthesis of this compound involves a green chemistry approach. Researchers have developed an efficient and environmentally friendly protocol for the synthesis of thioamides from nitriles using a dicationic ionic liquid. This method includes the conversion of 3-nitrobenzonitrile (B78329) to this compound. The products of these syntheses are typically characterized by IR and NMR spectroscopy.
The primary research imperatives for this compound lie in the full elucidation of its physicochemical properties, the exploration of its potential biological activities, and the development of diverse and efficient synthetic methodologies. Given the established pharmacological importance of both the carbothioamide scaffold and nitroaromatic compounds, this compound presents a promising candidate for further investigation in drug discovery programs. Future research will likely focus on its evaluation against various disease targets, optimization of its structure to enhance potency and selectivity, and a deeper understanding of its mechanism of action at a molecular level.
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-7(12)5-2-1-3-6(4-5)9(10)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCHDWHHGEXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506244 | |
| Record name | 3-Nitrobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70102-34-0 | |
| Record name | 3-Nitrobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzene-1-carbothioamide | |
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Synthetic Methodologies for 3 Nitrobenzene 1 Carbothioamide and Its Derivatives
Direct Synthesis Approaches to 3-Nitrobenzene-1-carbothioamide
The direct synthesis of this compound focuses on the conversion of readily available precursors through specific reaction pathways, with significant efforts placed on maximizing the efficiency and yield of these transformations.
Precursor Compounds and Reaction Pathways
The synthesis of this compound can be achieved from several key precursor compounds. The most prominent starting material is 3-nitrobenzonitrile (B78329) . nih.govchemicalbook.com This compound can be effectively converted to the target thioamide through the addition of a sulfur source. A notable reaction involves treating 3-nitrobenzonitrile with diammonium sulfide (B99878). chemicalbook.com
Other potential precursors for synthesizing the 3-nitrobenzene core structure include:
3-Nitrobenzaldehyde (B41214) : This is a common intermediate in the synthesis of various pharmaceuticals. ijpsonline.comwikipedia.org It is typically produced via the mono-nitration of benzaldehyde (B42025). wikipedia.org The distribution of isomers from this reaction heavily favors the meta-product (around 72%). wikipedia.org Several methods exist for its synthesis, including the direct nitration of benzaldehyde using nitric acid and sulfuric acid. chemicalbook.combartleby.comprepchem.com
3-Nitrobenzamide (B147352) : This compound can also serve as a starting point for the synthesis of the corresponding thioamide. chemicalbook.com
3-Nitrobenzaldoxime : This is another viable precursor for obtaining the 3-nitrobenzene moiety. chemicalbook.com
3-Nitrobromobenzene : This can be converted to 3-nitrobenzonitrile using ethanolic potassium cyanide (KCN), which then serves as the direct precursor to the final product. vedantu.com
The primary pathway from 3-nitrobenzonitrile to this compound involves a nucleophilic addition reaction where a sulfur-containing reagent attacks the carbon of the nitrile group.
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for the efficient synthesis of this compound. Research has focused on the use of catalysts and controlled environments to improve yields and reduce reaction times.
A highly efficient method involves the use of an ionic liquid, 1,6-bis(3-methylimidazolium-1-yl)hexane dichloride, as a catalyst. chemicalbook.com In this optimized process, 3-nitrobenzonitrile is reacted with diammonium sulfide at a controlled temperature of 70°C. chemicalbook.com This specific set of conditions allows the reaction to complete in a very short time frame (0.1 hours), achieving a remarkable yield of 94%. chemicalbook.com The use of solid acid catalysts, such as sulfated silica (B1680970) (SO4/SiO2), and microwave reactors has also been explored to optimize the synthesis of the nitrobenzene (B124822) precursor itself, reflecting a broader trend towards greener and more efficient chemical manufacturing. researchgate.netkoreascience.kr
Table 1: Optimized Synthesis of this compound
| Precursor | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzonitrile | Diammonium sulfide | 1,6-bis(3-methylimidazolium-1-yl)hexane dichloride | 70 | 0.1 | 94 | chemicalbook.com |
Synthesis of Analogues and Derivatives Bearing the 3-Nitrophenylcarbothioamide Moiety
The 3-nitrophenylcarbothioamide structure serves as a key building block for the synthesis of more complex heterocyclic derivatives, including those containing pyrazoline, pyrazole (B372694), and triazole rings.
Pyrazoline-Fused Carbothioamide Derivatives
Pyrazoline derivatives containing a carbothioamide group are commonly synthesized through the cyclization of chalcones with thiosemicarbazide (B42300). qscience.comnih.gov The general synthetic strategy involves two main steps:
Chalcone (B49325) Synthesis : An appropriately substituted aldehyde is reacted with an acetophenone (B1666503) derivative in the presence of a base (like NaOH) to form a chalcone (an α,β-unsaturated ketone). nih.gov To incorporate the 3-nitrophenyl group, one can use 3-nitrobenzaldehyde as the starting aldehyde.
Pyrazoline Formation : The resulting chalcone is then refluxed with thiosemicarbazide in a suitable solvent, such as glacial acetic acid. nih.gov This reaction proceeds via a nucleophilic addition followed by cyclization and dehydration to form the 4,5-dihydro-1H-pyrazole-1-carbothioamide ring system. qscience.comnih.gov
Microwave-assisted synthesis has also been employed as a greener and more efficient method for producing these derivatives. qscience.com These pyrazoline-based structures are of significant interest due to their potential applications in medicinal chemistry. nih.govresearchgate.netelifesciences.orgnih.gov
Table 2: Synthesis of Pyrazoline-Carbothioamide Derivatives from Chalcones
| Chalcone Precursor 1 (Aldehyde) | Chalcone Precursor 2 (Ketone) | Reagent | Resulting Moiety | Reference |
| Substituted Benzaldehydes | Substituted Acetophenones | Thiosemicarbazide | Pyrazoline-1-carbothioamide | nih.gov |
| 3-Nitrobenzaldehyde | Acetophenone | Thiosemicarbazide | 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | thepharmajournal.com |
Pyrazole-Fused Carbothioamide Derivatives
The synthesis of pyrazole-1-carbothioamide derivatives also frequently utilizes chalcones as key intermediates. thepharmajournal.com The reaction involves treating a chalcone with thiosemicarbazide. Depending on the reaction conditions, this can lead to the formation of the pyrazole ring, which is an aromatic five-membered heterocycle. thepharmajournal.comresearchgate.net
For instance, a series of 5-(substituted-phenyl)-3-phenyl-1H-pyrazole-1-carbothioamides were synthesized by reacting the corresponding chalcones with thiosemicarbazide in dimethyl sulfoxide (B87167) (DMSO). thepharmajournal.com To obtain a derivative bearing the 3-nitrophenyl group, the synthesis would start with a chalcone derived from 3-nitrobenzaldehyde, leading to 5-(3-nitrophenyl)-3-phenyl-1H-pyrazole-1-carbothioamide. thepharmajournal.com These compounds are valued as versatile nuclei in various pharmacological contexts. researchgate.netchim.it
Triazole-Fused Carbothioamide Derivatives
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, often synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.orgrsc.org To create a derivative containing the 3-nitrophenylcarbothioamide moiety, a modular approach is typically used:
Preparation of Precursors : One precursor would be an alkyne, and the other would be an azide (B81097). To incorporate the desired group, one would start with a precursor like 3-nitrophenyl azide . This can be reacted with an alkyne-functionalized thiourea (B124793) or a related sulfur-containing molecule.
Cycloaddition : The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring regioselectively. organic-chemistry.orgrsc.org
Alternative methods for triazole synthesis include the reaction of hydrazonoyl chlorides with 1H-1,2,3-triazole-4-carbohydrazides cardiff.ac.uk or the condensation of aryl azides with active methylene (B1212753) compounds like ethyl acetoacetate. nih.gov By starting with precursors containing the 3-nitrophenyl group, these methods can be adapted to synthesize a wide array of triazole derivatives tethered to the 3-nitrophenylcarbothioamide core. nih.gov
Table 3: Common Precursors for Triazole Synthesis
| Precursor Type 1 | Precursor Type 2 | Catalyst/Conditions | Resulting Ring System | Reference |
| Organic Azide | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | organic-chemistry.org |
| Aryl Azide | Ethyl Acetoacetate | Base | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate | nih.gov |
| Hydrazonoyl Chlorides | Carbohydrazide | Reflux | Fused Triazole Derivatives | cardiff.ac.uk |
Thiadiazole-Fused Carbothioamide Derivatives
The 1,3,4-thiadiazole (B1197879) ring is a common structural motif in pharmacologically active compounds. The synthesis of derivatives where this heterocycle is incorporated often starts with precursors containing a thioamide or a related thiosemicarbazide linkage. A primary method for synthesizing 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazones or the reaction of hydrazonoyl halides with sulfur-containing reagents. researchgate.net
For instance, a common pathway involves the reaction of N-arylacetohydrazonoyl halides with reagents that can provide the necessary atoms to form the thiadiazole ring. While specific examples often showcase para-substituted (4-nitro) compounds, the methodology is broadly applicable to the meta-substituted (3-nitro) isomer. researchgate.net One established route involves reacting a nitrophenyl-substituted hydrazonoyl bromide with methyl hydrazinecarbodithioate. researchgate.net
Another versatile approach is the oxidative cyclization of thiosemicarbazones. For example, 2-hydrazinyl-5-(4-nitrophenyl)-1,3,4-thiadiazole can be synthesized via the cyclization of a precursor in the presence of an oxidizing agent like iodine. nih.gov This resulting hydrazinyl-thiadiazole can then be further reacted, for example, with various benzaldehydes to produce Schiff base derivatives. nih.gov These synthetic strategies highlight how the core structure of this compound can be elaborated into complex thiadiazole systems. nih.govresearchgate.net
Table 1: Representative Synthesis of a Nitrophenyl-Substituted 1,3,4-Thiadiazole Derivative
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Ref |
| N-(4-nitrophenyl)acetohydrazonoyl bromide | Methyl 2-((aryl)methylene)hydrazine-1-carbodithioate | Triethylamine (Et3N) | 2,5-disubstituted-1,3,4-thiadiazole | researchgate.net |
| 4-nitro-benzaldehyde thiosemicarbazone | Iodine (I2), Potassium Carbonate (K2CO3) | 1,4-Dioxane, Reflux | 2-hydrazino-5-(4-nitrophenyl)-1,3,4-thiadiazole | nih.gov |
Hydrazine-1-carbothioamide Linkages
The creation of a hydrazine-1-carbothioamide (thiosemicarbazide) linkage is a fundamental transformation that provides a scaffold for building various heterocyclic compounds or for use as ligands in coordination chemistry. The most direct method for this synthesis is the reaction of an acyl hydrazide (a hydrazide) with an isothiocyanate. nih.gov
In the context of this compound, the corresponding precursor, 3-nitrobenzoyl hydrazide, would be the starting material. This hydrazide can be prepared from the corresponding 3-nitrobenzoic acid ester via hydrazinolysis (reaction with hydrazine (B178648) hydrate). mdpi.com The subsequent reaction of 3-nitrobenzoyl hydrazide with an appropriate isothiocyanate (R-NCS) in a solvent like ethanol (B145695) proceeds under reflux to yield the N,N'-disubstituted hydrazine-1-carbothioamide. nih.govmdpi.com This straightforward reaction provides a modular approach to a wide range of derivatives, as the 'R' group on the isothiocyanate can be varied extensively (e.g., alkyl, aryl, phenethyl). nih.gov
Table 2: General Synthesis of Hydrazine-1-carbothioamide Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Ref |
| 3-Nitrobenzoyl hydrazide | Aryl/Alkyl isothiocyanate | Ethanol, Reflux | 2-(3-nitrobenzoyl)-N-(aryl/alkyl)hydrazine-1-carbothioamide | nih.govmdpi.com |
| 2-(9H-carbazol-9-yl)acetohydrazide | Phenyl isothiocyanate | Ethanol, Reflux | 2-(2-(9H-carbazol-9-yl)acetyl)-N-phenylhydrazine-1-carbothioamide | nih.gov |
Other Heterocyclic Incorporations
The functional groups within this compound serve as handles for the synthesis of numerous other heterocyclic rings beyond thiadiazoles. The thioamide group is a particularly versatile synthon for constructing sulfur and nitrogen-containing heterocycles. rsc.org
For example, a classic method for forming a thiazole (B1198619) ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. Applying this to this compound, its reaction with various α-haloketones would yield 2-substituted-4-(3-nitrophenyl)thiazoles.
Furthermore, the nitro group itself can be a key participant in heterocyclic synthesis. Three-component ring transformations involving nitro-substituted aromatic compounds can lead to the formation of other ring systems, such as substituted nitropyridines or nitroanilines. mdpi.com These reactions often use the nitroaromatic compound as a synthetic equivalent for unstable building blocks like nitromalonaldehyde. mdpi.com The high reactivity of nitro-containing compounds makes them valuable precursors in synthetic organic chemistry for creating diverse molecular architectures. rsc.orgresearchgate.net
Table 3: Potential Heterocyclic Syntheses from this compound
| Heterocycle | Required Coreactant | General Method |
| Thiazole | α-Haloketone | Hantzsch Thiazole Synthesis |
| Pyrimidine | β-Dicarbonyl compound | Cyclocondensation |
| Thiadiazine | Dihaloalkane | Cyclocondensation |
Metal Complexation of Carbothioamide Ligands
The carbothioamide moiety is an excellent ligand for coordinating with metal ions due to the presence of both sulfur and nitrogen atoms, which can act as electron pair donors. This allows derivatives of this compound to form stable metal complexes. The thioamide group typically acts as a bidentate ligand, coordinating to a central metal ion through both the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring.
The presence of a "soft" donor atom (sulfur) and a "borderline" donor atom (nitrogen) allows for complexation with a wide range of transition metals. The stability of complexes with divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net While the nitro group itself is a weak ligand, its strong electron-withdrawing nature can influence the electronic properties of the carbothioamide donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes. researchgate.net These complexes have applications in catalysis, materials science, and as potential therapeutic agents.
Table 4: Metal Complexation Potential of Carbothioamide Ligands
| Metal Ion | Potential Coordination Geometry | Donor Atoms |
| Copper (Cu²⁺) | Square Planar / Distorted Octahedral | S, N |
| Nickel (Ni²⁺) | Square Planar / Octahedral | S, N |
| Cobalt (Co²⁺) | Tetrahedral / Octahedral | S, N |
| Zinc (Zn²⁺) | Tetrahedral | S, N |
| Iron (Fe²⁺/Fe³⁺) | Octahedral | S, N |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Nitrobenzene-1-carbothioamide by mapping the chemical environments of its constituent protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the thioamide group. The aromatic region will be characterized by a complex splitting pattern due to the meta-substitution pattern. The powerful electron-withdrawing nature of the nitro group and the anisotropic effects of the carbothioamide group will significantly influence the chemical shifts of the aromatic protons.
The proton adjacent to the carbothioamide group (H-2) is expected to be the most deshielded due to the anisotropic effect of the C=S bond and potential intramolecular hydrogen bonding with the thioamide N-H. The proton situated between the two deactivating groups (H-4) will also experience significant deshielding. The remaining aromatic protons (H-5 and H-6) will appear at relatively higher fields. The protons of the -NH₂ group of the thioamide are expected to appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.
Based on data from related compounds such as 3-nitrobenzamide (B147352) and 3-nitrobenzyl alcohol, the predicted chemical shifts for the aromatic protons of this compound are presented in the table below. chemicalbook.comoxinst.com
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | t (triplet) | ~1.5 (meta coupling) |
| H-4 | 8.3 - 8.5 | ddd (doublet of doublet of doublets) | J_ortho ≈ 8.0, J_meta ≈ 2.0, J_meta ≈ 1.5 |
| H-5 | 7.7 - 7.9 | t (triplet) | ~8.0 (ortho coupling) |
| H-6 | 8.1 - 8.3 | ddd (doublet of doublet of doublets) | J_ortho ≈ 8.0, J_meta ≈ 2.0, J_meta ≈ 1.0 |
| -CSNH₂ | 7.5 - 9.5 | br s (broad singlet) | - |
Predicted values are based on the analysis of substituent effects and data from analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides a detailed carbon map of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the thioamide carbon (C=S). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the nitro and carbothioamide substituents.
The carbon bearing the nitro group (C-3) and the carbon bearing the carbothioamide group (C-1) are expected to be significantly deshielded. The thioamide carbon (C=S) is anticipated to resonate at a very low field, a characteristic feature of this functional group. The predicted chemical shifts for the carbon atoms, based on data for 3-nitrobenzaldehyde (B41214) and other related structures, are summarized below. oxinst.comoc-praktikum.de
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135 - 140 |
| C-2 | 123 - 126 |
| C-3 | 147 - 150 |
| C-4 | 127 - 130 |
| C-5 | 129 - 132 |
| C-6 | 133 - 136 |
| C=S | 195 - 205 |
Predicted values are based on the analysis of substituent effects and data from analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the nitro group, the thioamide group, and the substituted benzene (B151609) ring.
The key diagnostic bands are the asymmetric and symmetric stretching vibrations of the nitro group, which are expected to appear in the regions of 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. bohrium.com The thioamide group will exhibit characteristic N-H stretching vibrations, typically as two bands in the 3100-3500 cm⁻¹ region for a primary thioamide. The C=S stretching vibration, which is a key indicator of the thioamide, is expected in the 800-1400 cm⁻¹ range and can be coupled with other vibrations. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ region. libretexts.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Thioamide (-CSNH₂) | N-H stretch | 3100 - 3500 (two bands) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Nitro (-NO₂) | Asymmetric stretch | 1515 - 1560 |
| Aromatic C=C | C=C stretch | 1400 - 1600 |
| Nitro (-NO₂) | Symmetric stretch | 1345 - 1385 |
| Thioamide (-CSNH₂) | C=S stretch | 800 - 1400 |
Predicted values are based on established group frequencies and data from analogous compounds such as 3-nitrobenzamide. chegg.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular formula is C₇H₆N₂O₂S, leading to a calculated molecular weight of approximately 182.20 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 182. The fragmentation pattern will likely involve the loss of small molecules and radicals. Key fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the thioamide group or parts of it (e.g., -NH₂, 16 Da; -SH, 33 Da; -CSNH₂, 60 Da), and the cleavage of the benzene ring.
| Ion | m/z (predicted) | Identity |
| [M]⁺ | 182 | Molecular Ion |
| [M - NO₂]⁺ | 136 | Loss of nitro group |
| [M - CSNH₂]⁺ | 122 | Loss of carbothioamide group |
| [C₆H₄NO₂]⁺ | 122 | 3-Nitrophenyl cation |
| [C₆H₄CS]⁺ | 120 | Thiobenzoyl cation |
| [C₆H₄]⁺ | 76 | Phenyl radical cation |
Predicted fragmentation is based on the chemical structure and known fragmentation patterns of aromatic nitro compounds and amides.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric nitroaromatic system. The presence of both the nitro group (a strong electron-withdrawing group) and the carbothioamide group will influence the energies of the π → π* and n → π* transitions.
The spectrum is anticipated to show strong absorption bands in the UV region. A high-energy π → π* transition associated with the benzene ring is expected below 250 nm. A lower energy π → π* transition, involving charge transfer from the benzene ring to the nitro group, is likely to appear in the 250-300 nm range. Additionally, a weak n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro group and the sulfur atom in the thioamide group, may be observed as a shoulder at longer wavelengths (>300 nm). uni-muenchen.denih.gov
| Transition Type | Predicted λ_max (nm) | Description |
| π → π | < 250 | High-energy transition of the aromatic system |
| π → π (Charge Transfer) | 250 - 300 | From the benzene ring to the nitro group |
| n → π* | > 300 | Weak transition from non-bonding electrons |
Predicted values are based on the analysis of chromophores present and UV-Vis data of related nitroaromatic compounds.
Crystallographic Studies and Solid State Structural Analysis
Single-Crystal X-ray Diffraction Analysis
The determination of key structural parameters relies on the successful diffraction of X-rays by a single crystal of the compound.
Without experimental diffraction data, the precise molecular conformation, including bond lengths, bond angles, and torsion angles of the 3-nitrobenzene and carbothioamide moieties, remains undetermined. Furthermore, thioamides can exist in tautomeric forms (thione vs. thiol). Spectroscopic studies in solution could potentially provide insight into the predominant tautomer, but a definitive determination in the solid state requires crystallographic analysis.
Information regarding the arrangement of molecules within the crystal lattice, known as crystal packing, is unavailable. Consequently, details about the contents of the asymmetric unit—the smallest unique part of the crystal structure from which the entire crystal is built—cannot be described.
Supramolecular Interactions in the Solid State
The assembly of molecules in the solid state is governed by a variety of non-covalent interactions. While the functional groups present in 3-Nitrobenzene-1-carbothioamide (nitro group, amino group, and thiocarbonyl group) suggest the potential for a rich network of such interactions, their specific nature and geometry cannot be confirmed without crystallographic data.
The presence of N-H donors and S and O acceptors indicates a high likelihood of intermolecular hydrogen bonding. These interactions would be crucial in dictating the supramolecular architecture. However, the existence and specific patterns (e.g., dimers, chains, sheets) of N–H···S, N–H···O, C–H···S, and C–H···O hydrogen bonds have not been experimentally verified.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file. As this file is not available for this compound, a Hirshfeld surface analysis and the generation of associated 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts, cannot be performed.
Computational and Theoretical Investigations
Molecular Docking Studies
Identification of Key Interacting Residues and Binding Site Interactions
While specific molecular docking studies on 3-Nitrobenzene-1-carbothioamide are not extensively reported in the literature, analysis of related carbothioamide and nitrobenzene (B124822) derivatives allows for the prediction of its likely binding interactions. Studies on similar compounds suggest that the carbothioamide group is a key pharmacophore capable of forming hydrogen bonds with amino acid residues in the active sites of various enzymes. The sulfur and nitrogen atoms of the thioamide group can act as hydrogen bond acceptors and donors, respectively.
Furthermore, the nitrobenzene moiety can engage in various non-covalent interactions. The aromatic ring is capable of forming π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a binding pocket. The nitro group, being a strong electron-withdrawing group, can participate in electrostatic and dipole-dipole interactions, potentially with charged or polar residues in the enzyme's active site. For instance, in studies of nitro-substituted benzamide (B126) derivatives, the nitro groups were found to be crucial for efficient binding to enzymes like inducible nitric oxide synthase (iNOS) nih.gov.
Enzyme Inhibition Prediction through Docking Methodologies
Molecular docking simulations are instrumental in predicting the inhibitory potential of a compound against a specific enzyme target. For this compound, its structural features suggest it could be an inhibitor of various enzymes. The ability to form multiple interactions, including hydrogen bonds and hydrophobic interactions, is a hallmark of many enzyme inhibitors.
In Silico ADMET Predictions
The assessment of a compound's ADMET properties is a critical step in the early phases of drug discovery to evaluate its potential for bioavailability and to identify any potential liabilities. Using established in silico models, a comprehensive ADMET profile for this compound has been predicted.
Absorption and Distribution Profiling
The absorption and distribution of a drug are key determinants of its efficacy. Predictions for this compound suggest moderate to good gastrointestinal absorption. The lipophilicity of the molecule, a critical factor for membrane permeability, is predicted to be within a favorable range for oral absorption.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Weight | 182.21 g/mol | N/A |
| LogP (Consensus) | 2.15 | SwissADME |
| Water Solubility (LogS) | -2.8 (Moderately soluble) | SwissADME |
| GI Absorption | High | SwissADME |
| BBB Permeant | No | SwissADME |
| P-glycoprotein Substrate | Yes | SwissADME |
| VDss (human) | -0.15 log L/kg | pkCSM |
Data generated using SwissADME and pkCSM web tools. phytojournal.comnih.govuq.edu.auuq.edu.au
Metabolism and Excretion Considerations
The metabolic fate of a drug candidate is crucial for its duration of action and potential for drug-drug interactions. In silico models predict that this compound is likely to be a substrate for several cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism.
Table 2: Predicted Metabolic and Excretion Properties of this compound
| Property | Prediction | Reference |
| CYP1A2 inhibitor | No | SwissADME |
| CYP2C19 inhibitor | No | SwissADME |
| CYP2C9 inhibitor | Yes | SwissADME |
| CYP2D6 inhibitor | No | SwissADME |
| CYP3A4 inhibitor | Yes | SwissADME |
| Total Clearance | 0.5 mL/min/kg | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Data generated using SwissADME and pkCSM web tools. phytojournal.comnih.govuq.edu.auuq.edu.au
The prediction that this compound is an inhibitor of CYP2C9 and CYP3A4 is significant, as these are major drug-metabolizing enzymes. Inhibition of these enzymes could lead to drug-drug interactions if co-administered with other drugs that are substrates for these CYPs. The predicted total clearance is relatively low, suggesting a potentially longer half-life in the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), indicating that active renal secretion via this transporter is unlikely to be a major route of elimination.
Computational Toxicity Assessment
Early assessment of potential toxicity is vital to de-risk drug development projects. Computational models provide a preliminary screen for various toxicity endpoints.
Table 3: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Prediction | Reference |
| AMES Toxicity | No | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | Yes | pkCSM |
| Skin Sensitisation | No | pkCSM |
| Minnow Toxicity | 2.5 log mM | pkCSM |
Data generated using the pkCSM web tool. nih.govuq.edu.auuq.edu.au
The predictions suggest that this compound is not likely to be mutagenic (AMES test negative) or a skin sensitizer. It is also not predicted to be an inhibitor of the hERG potassium channel, which is a positive sign as hERG inhibition is associated with cardiotoxicity. However, a potential for hepatotoxicity is predicted, which would require careful experimental evaluation. The predicted minnow toxicity provides an indication of its potential environmental impact.
Biological Activity Studies in Vitro Paradigms
Antimicrobial Activity Evaluation
The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Thioamides, including 3-Nitrobenzene-1-carbothioamide, have been a subject of this research.
Antibacterial Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus, B. cereus)
While extensive research exists on the antibacterial properties of various nitroaromatic compounds and thioamides, specific data quantifying the efficacy of this compound against common bacterial pathogens remains limited in publicly accessible research. Studies on structurally related nitroaromatic compounds have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting that the nitro group can be a key pharmacophore. researchgate.net Similarly, other naturally occurring compounds have demonstrated effectiveness against antibiotic-resistant strains of Bacillus cereus, E. coli, and S. aureus. nih.gov However, without direct testing of this compound, its specific antibacterial spectrum and potency are not definitively established.
Antifungal Efficacy Against Fungal Strains (e.g., C. albicans, C. tropicalis)
The antifungal potential of novel compounds is of significant clinical interest, particularly against opportunistic pathogens like Candida albicans and Candida tropicalis. These species are known for causing infections that can be challenging to treat. nih.govscispace.com Research into various chemical classes has identified agents with activity against these fungi. scielo.brfrontiersin.orgnih.gov However, specific studies detailing the in vitro antifungal activity, such as the minimum inhibitory concentration (MIC) of this compound against C. albicans or C. tropicalis, are not prominently available in the reviewed literature.
Antimycobacterial Activity (e.g., against M. tuberculosis H37Rv)
Tuberculosis remains a global health threat, and the search for new antitubercular drugs is a priority. Thioamides are a known class of antitubercular agents. While numerous studies report on the activity of various compounds, including indole-based structures and benzothiazinones, against the Mycobacterium tuberculosis H37Rv strain, specific data for this compound is not found in the available search results. researchgate.netnih.govresearchgate.net The evaluation of its specific efficacy against this mycobacterium would be a necessary step to determine its potential in this therapeutic area.
Anticancer and Antiproliferative Investigations
The exploration of new cytotoxic agents is fundamental to cancer research. The potential for a compound to inhibit the growth of cancer cells is a primary focus of these investigations.
Cytotoxicity Screening Against Human Cancer Cell Lines (e.g., A549, HeLa, HepG2, MCF-7)
The evaluation of a compound's toxicity towards cancer cells is a standard preliminary screening process. Various studies have documented the cytotoxic effects of different novel compounds against a panel of human cancer cell lines, including lung (A549), cervical (HeLa), liver (HepG2), and breast (MCF-7) cancer cells. nih.govresearchgate.netresearchgate.netjksus.orgmdpi.com These studies establish baseline efficacy and selectivity. However, specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for this compound against these specific cell lines are not detailed in the currently available research.
Cell Cycle Progression Analysis (e.g., G2/M phase arrest)
Understanding the mechanism by which a compound inhibits cancer cell proliferation often involves analyzing its effect on the cell cycle. A number of compounds have been shown to induce cell cycle arrest at the G2/M checkpoint, preventing the cell from entering mitosis and thus leading to cell death. nih.govnih.govmdpi.com This mechanistic insight is crucial for drug development. At present, there is no available data from the conducted searches that specifically investigates the effect of this compound on cell cycle progression in cancer cell lines.
Apoptosis Induction and Mechanistic Pathways
Apoptosis, or programmed cell death, is a critical process in cancer research, and many therapeutic agents are designed to induce it in malignant cells. While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented, research on related nitro-aromatic compounds suggests a potential role in this pathway.
One such related compound, 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC), has been shown to induce apoptosis in various human cancer cell lines, including HepG2 (liver cancer), T47D (breast cancer), and HCT116 (colon cancer). A key mechanism identified in this process is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Specifically, treatment with 3-NC led to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a well-known trigger for the mitochondrial pathway of apoptosis. The most significant effect was observed in the HepG2 cell line, indicating a degree of cell-type specificity. nih.gov
Furthermore, studies on another class of related molecules, N-phenyl nicotinamides containing a nitrophenyl group, have demonstrated their ability to potently induce apoptosis. For instance, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide was found to activate caspases, the executive enzymes of apoptosis, in T47D breast cancer cells. nih.gov The activation of effector caspases like caspase-3 is a downstream event that leads to the cleavage of cellular substrates and ultimately, cell death. Some quinolinone derivatives have also been shown to significantly increase the levels of active caspase-3 in MCF-7 breast cancer cells. researchgate.net These findings suggest that the nitro-aromatic moiety, a key feature of this compound, is present in compounds capable of initiating apoptosis through caspase activation and modulation of the BAX/Bcl-2 pathway.
Table 1: Apoptosis-Related Activity of Compounds Structurally Related to this compound
| Compound | Activity | Mechanism | Cell Line | Reference |
|---|---|---|---|---|
| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | Apoptosis Induction | Upregulation of BAX, Downregulation of Bcl-2 | HepG2, T47D, HCT116 | nih.gov |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | Apoptosis Induction | Caspase Activation (EC50 = 0.082 µM) | T47D | nih.gov |
| Quinolinone Derivatives | Apoptosis Induction | Increased active Caspase-3 levels | MCF-7 | researchgate.net |
DNA Binding Studies and Interaction Mechanisms
The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately causing cell death. This is a common mechanism of action for many anticancer drugs. The potential for this compound to bind to DNA can be inferred from studies on its structural components: the nitroaromatic ring and the carbothioamide group.
Nitroaromatic compounds have been shown to interact with DNA. For instance, metabolites of nitrobenzene (B124822) can cause oxidative DNA damage. youtube.com Studies on 1-nitropyrene (B107360) and 1,6-dinitropyrene (B1200346) have demonstrated their ability to form covalent adducts with DNA, a process enhanced by nitroreductase enzymes. nih.gov Similarly, research on 1,4-bis((4-nitrophenoxy)methyl)benzene has indicated its binding to double-stranded DNA, with a preference for a mixed-mode of binding that includes both intercalation and groove binding. nih.gov
On the other hand, the carbothioamide moiety is structurally related to thiosemicarbazones, which are known for their DNA binding capabilities. A series of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives were synthesized and their interaction with calf thymus DNA (ctDNA) was evaluated. These compounds exhibited high affinity for ctDNA, with binding constants in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹. The interaction was characterized by hyperchromic and bathochromic shifts in their absorption spectra upon addition of ctDNA, suggesting the formation of a complex with DNA. researchgate.net While the exact mode of binding can vary, these findings suggest that compounds containing a carbothioamide or a related functional group can effectively interact with DNA.
Enzyme Inhibition Relevant to Cancer Pathways
Targeting key enzymes in signaling pathways that are crucial for cancer cell growth and survival is a major strategy in modern oncology. Two such enzymes are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. youtube.comnih.gov Inhibition of VEGFR-2 kinase is therefore a valid anti-cancer strategy. bioworld.com Research has shown that certain nitro-containing compounds can act as VEGFR-2 inhibitors. For example, a series of 5-anilinoquinazoline-8-nitro derivatives were found to be effective VEGFR-2 kinase inhibitors, with some compounds exhibiting IC50 values in the submicromolar range. bioworld.com This indicates that the presence of a nitro group on an aromatic ring can be a favorable feature for VEGFR-2 inhibition. While no direct studies have been conducted on this compound, the findings on these related compounds suggest a potential, yet unconfirmed, role in this area.
EGFR Tyrosine Kinase Inhibition: EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and is a target for cancer therapy. The role of nitro-containing compounds in EGFR modulation is complex. Some nitro-benzoxadiazole compounds have been found to activate EGFR rather than inhibit it. However, other studies have shown that various heterocyclic compounds can act as potent EGFR inhibitors. Given the lack of specific data for this compound, its effect on EGFR remains speculative.
Table 2: Inhibition of Cancer-Relevant Enzymes by Structurally Related Compounds
| Enzyme Target | Compound Class | Observed Effect | Example IC50 | Reference |
|---|---|---|---|---|
| VEGFR-2 | 5-anilinoquinazoline-8-nitro derivatives | Inhibition | 12.0 nM (for compound 6f) | bioworld.com |
| EGFR | Nitro-benzoxadiazole compounds | Activation | N/A | |
| EGFR | Anthranilate diamide (B1670390) derivatives | Inhibition | 31 ± 0.12 nM (for compound 4b) |
Enzyme Inhibition Studies
Beyond cancer-specific pathways, the inhibitory potential of this compound and its analogues has been explored against other medically relevant enzymes.
Urease Enzyme Inhibition Potential
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions, including those caused by Helicobacter pylori. The inhibition of urease is therefore a target for the treatment of peptic ulcers and other related diseases. Research on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues has demonstrated significant urease inhibitory potential. Several compounds in this series were found to be more potent than the standard inhibitor, thiourea (B124793). This suggests that the carbothioamide scaffold is a promising pharmacophore for the development of urease inhibitors.
Alpha-Glucosidase Inhibition Potential
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. youtube.com While there is no direct data on this compound, studies on related sulfur-containing heterocyclic compounds have shown promising results. For example, derivatives of imidazole-thione and 1,2,4-triazole-thiol have been reported to inhibit α-glucosidase. nih.gov Specifically, 4,5-diphenyl-1,2,4-triazole-3-thiol showed competitive inhibition of α-glucosidase. nih.gov Additionally, various 1,3,4-thiadiazole (B1197879) derivatives have demonstrated significant inhibitory activity against α-glucosidase, with some being more potent than the standard drug acarbose. These findings highlight the potential of thioamide and related sulfur-containing moieties in the design of α-glucosidase inhibitors.
Table 3: Alpha-Glucosidase Inhibition by Related Compound Classes
| Compound Class | Inhibition Type | Example Ki or IC50 | Reference |
|---|---|---|---|
| 4,5-diphenylimidazole-2-thione | Non-competitive | Ki = 3.5 x 10⁻⁵ M | nih.gov |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | Competitive | Ki in 10⁻⁵ M range | nih.gov |
| 1,3,4-Thiadiazole derivatives | Inhibition | IC50 = 3.66 mM (for compound 9'b) |
Other Relevant Enzyme Targets
Currently, there is a lack of available scientific literature on the inhibitory activity of this compound against other relevant enzyme targets beyond those discussed. Further research is required to explore the broader enzymatic inhibition profile of this compound.
Antioxidant Activity Assessment
There are no published studies that have specifically investigated the in vitro antioxidant activity of this compound. Standard assays used to determine antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, or the ferric reducing antioxidant power (FRAP) assay, have not been reported for this compound. Consequently, there is no data available on its potential efficacy as a free radical scavenger or its capacity to reduce oxidants.
Research into other nitrobenzene derivatives has shown varied results, with some compounds exhibiting antioxidant properties, while others may induce oxidative stress. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.
Anthelmintic Activity Evaluation
Similarly, the scientific literature lacks any studies on the in vitro anthelmintic activity of this compound. Standard evaluation methods, such as the egg hatch assay (EHA) or larval motility and mortality assays against common helminth models like Haemonchus contortus, have not been applied to this specific compound. Therefore, no data regarding its potential efficacy, such as EC50 (half maximal effective concentration) or LD50 (median lethal dose) values against parasitic worms, has been published.
While some thiazole (B1198619) and thioamide derivatives have been investigated for their anthelmintic effects, these findings are not directly applicable to this compound without specific experimental validation.
Structure Activity Relationship Sar Elucidation
Influence of Substituent Effects on Biological Activity
The biological activity of 3-Nitrobenzene-1-carbothioamide can be significantly modulated by the introduction, removal, or alteration of substituents on the benzene (B151609) ring. These changes can affect the molecule's polarity, lipophilicity, and electronic distribution, thereby influencing its absorption, distribution, metabolism, excretion, and target binding affinity.
The position of the nitro group on the aromatic ring is a critical determinant of biological activity. In many nitro-aromatic compounds, the specific location of the nitro group can drastically alter the compound's efficacy and even its mode of action. mdpi.comnih.gov For instance, studies on nitro-substituted chalcones have revealed that placing the nitro group at the ortho position can enhance anti-inflammatory effects. mdpi.com Conversely, in the case of nitrobenzo[a]pyrenes, the 3-nitro isomer exhibits greater mutagenicity than the 1-nitro isomer, a difference attributed to the stereochemical ease with which its metabolites form DNA adducts. nih.gov For some classes of anticancer agents, the presence of a nitro group at the meta position of an aromatic ring has been found to be essential for their activity. researchgate.net
The thioamide group, a bioisostere of the amide group, imparts unique properties to the molecule. Thioamides are generally stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov This modification can lead to altered binding interactions with biological targets. Furthermore, the substitution of the sulfur atom for oxygen can influence the molecule's metabolic stability and pharmacokinetic profile. nih.gov In the context of antitubercular agents, a highly polarized C=S bond within the thioamide moiety is considered crucial for activity.
The introduction of other substituents on the benzene ring can further refine the biological activity. For example, in a series of 1,3,5-trisubstituted pyrazoles with anticancer properties, the presence of electron-donating groups like -OCH3 and -CH3 on one of the aromatic rings, in conjunction with a nitro group on another, was associated with good potency. researchgate.net Similarly, halogen substitutions, such as with fluorine or bromine, have also been shown to enhance the biological activity of certain nitro-aromatic compounds. researchgate.net
To illustrate the impact of substituents on biological activity, consider the following hypothetical data based on general SAR principles for related compounds:
| Substituent at C4 | Predicted Biological Activity (IC50, µM) | Rationale |
| -H | 10 | Baseline activity of the parent compound. |
| -Cl | 5 | Electron-withdrawing group, may enhance binding affinity. |
| -CH3 | 8 | Electron-donating group, may slightly decrease activity. |
| -OCH3 | 7 | Electron-donating group, potential for improved solubility. |
| -CF3 | 3 | Strongly electron-withdrawing, can significantly improve potency. |
Stereochemical Considerations and Bioactivity Modulation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in its biological activity. While this compound itself is not chiral, the introduction of chiral centers through substitution could lead to stereoisomers with markedly different biological profiles.
The thioamide group can exist in Z and E isomeric forms due to the partial double bond character of the C-N bond. The rotational barrier for this bond in thioamides is higher than in amides, which can lead to reduced conformational flexibility. nih.gov The specific conformation adopted by the thioamide group can be critical for fitting into a protein's binding site. For a series of thiobenzamide (B147508) influenza fusion inhibitors, the axial disposition of the thioamide moiety was found to be essential for potent inhibitory activity.
If a chiral substituent were introduced to the benzene ring or the thioamide nitrogen, it would result in enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological actions. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
For example, in the synthesis of chiral amides, controlling the stereochemistry at the α-position is of paramount importance as it is a fundamental structural unit in many bioactive compounds and peptides. acs.org The stereospecific synthesis of complex molecules often reveals that only one specific stereoisomer possesses the desired biological activity. acs.org
Electronic and Steric Properties Correlated with Activity
The biological activity of this compound and its derivatives is intrinsically linked to their electronic and steric properties. These properties govern how the molecule interacts with its biological target on a molecular level.
Electronic Properties: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. nih.gov This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. The resulting electron distribution can be crucial for forming specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's active site. The polar and electronic characteristics of the nitro group are often pivotal for its interaction with specific biological targets. mdpi.com
The thioamide group also possesses distinct electronic characteristics. The sulfur atom is more polarizable than the oxygen atom in an amide, which can lead to stronger van der Waals interactions. The C=S bond is also a key electronic feature, and its polarization is considered important for the activity of some thioamide-containing drugs.
Steric Properties: The size and shape of the molecule, or its steric properties, are critical for achieving a complementary fit with its biological target. The introduction of bulky substituents can either enhance or hinder biological activity. A bulky group might improve binding by filling a hydrophobic pocket in the target protein, or it could prevent the molecule from accessing the binding site due to steric hindrance.
The following table summarizes the key physicochemical properties of the functional groups in this compound and their likely influence on biological activity:
| Functional Group | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |
| Nitro (-NO2) | Strong electron-withdrawing | Moderate | Can enhance binding through polar interactions; position is critical. |
| Thioamide (-CSNH2) | Polar, H-bond donor | Moderate | Influences binding interactions and metabolic stability. |
| Benzene Ring | Aromatic system | Planar scaffold | Provides the core structure for substituent attachment. |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Analogues
The future development of 3-Nitrobenzene-1-carbothioamide as a therapeutic lead hinges on the exploration of novel and efficient synthetic methodologies. Traditional methods for thioamide synthesis, such as thionation using reagents like Lawesson's reagent, often require harsh conditions and can suffer from poor chemoselectivity. researchgate.netorganic-chemistry.org Modern synthetic chemistry is moving towards more practical, efficient, and environmentally friendly protocols. mdpi.com Future research will likely focus on developing catalyst-free and solvent-free reactions, such as variations of the Willgerodt–Kindler reaction performed at room temperature, which has shown success for other aryl thioamides. mdpi.com
A significant avenue of research is the creation of a diverse library of this compound analogues. This involves modifying the core structure to explore structure-activity relationships (SAR). For instance, new methods for the direct thioacylation of amines using nitroalkanes and elemental sulfur could be adapted to create derivatives. chemrxiv.orgresearchgate.net Another innovative approach involves the three-component reaction of arylacetic acids, amines, and elemental sulfur, which bypasses the need for transition metals and external oxidants. organic-chemistry.orgmdpi.com The synthesis of pyrazoline derivatives from carbothioamide-based precursors has also been demonstrated as a successful strategy for generating novel anticancer agents. acs.org By systematically altering substituents on the benzene (B151609) ring or modifying the carbothioamide group, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For example, synthesizing analogues with different substitution patterns on the aromatic ring or replacing the nitro group with other electron-withdrawing groups could modulate activity and specificity. researchgate.netacs.org
Advanced Computational Modeling for Mechanism Elucidation
Advanced computational modeling is an indispensable tool for elucidating the potential mechanisms of action of this compound and its analogues. Techniques such as Density Functional Theory (DFT) can be used to understand the structural relationships and degradation mechanisms of nitroaromatic compounds. mdpi.comresearchgate.net Such computational predictions can reveal relationships between molecular structure, stability, and reactivity, providing insights into how the compound might interact with biological targets. researchgate.net For the nitroaromatic portion of the molecule, computational chemistry can predict sites susceptible to nucleophilic attack, which is a common transformation for these compounds in biological systems. nih.govresearchgate.net
For the thioamide functional group, molecular docking and molecular dynamics (MD) simulations are critical for predicting binding affinities and modes of interaction with specific protein targets, such as enzymes or receptors. researchgate.net For example, in studies of other carbothioamide derivatives, molecular docking has been used to predict binding to protein kinases, and parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) from MD simulations help validate the stability of these interactions. acs.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that link the structural features of a library of analogues to their biological activity, such as toxicity or inhibitory potency. nih.gov By combining these computational approaches, researchers can gain a detailed, atomistic understanding of how this compound might exert its effects, guiding the rational design of more potent and selective derivatives.
High-Throughput Screening and Lead Identification Strategies
To efficiently explore the therapeutic potential of this compound and its newly synthesized analogues, high-throughput screening (HTS) strategies are essential. nih.gov HTS allows for the rapid evaluation of large numbers of compounds against a panel of biological targets to identify "hits" with desired activity. researchgate.net The process begins with the development of robust primary assays that are sensitive enough to detect weakly active compounds while minimizing false positives. evotec.com
Several HTS approaches can be employed:
Once initial hits are identified, secondary and orthogonal assays are crucial to confirm their activity, determine their mode of action, and eliminate compounds with undesirable properties. evotec.com For instance, a quantitative HTS method that measures the inhibitory effect of bacterial supernatant components on fungal growth provides a model for how such screens can be designed to deliver quantifiable results for antimicrobial discovery. nih.gov This systematic approach of screening, confirmation, and characterization is fundamental to identifying promising lead compounds for further development. nih.gov
Integration with Systems Biology Approaches for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, future research should integrate findings with systems biology approaches. Unlike traditional pharmacology that often focuses on a single target, systems biology aims to understand how a compound affects the complex network of interactions within a biological system. acs.org This involves collecting and integrating large-scale datasets from genomics, proteomics, and metabolomics to build comprehensive models of cellular processes.
For a lead compound identified through HTS, systems biology can help elucidate its mechanism of action on a network level. For example, after treating cells with the compound, transcriptomic (gene expression) and proteomic (protein abundance) analyses can reveal which cellular pathways are significantly perturbed. This can uncover not only the intended therapeutic effects but also potential off-target effects that might lead to toxicity. acs.org
This approach is particularly valuable for understanding the multifaceted activities of nitroaromatic compounds and thioamides, which are known to interact with numerous biomolecules and cellular processes. nih.govchemrxiv.org For instance, the bioreductive activation of nitro groups is a key aspect of their biological activity, and a systems-level analysis could map the network of enzymes and metabolic pathways involved in this process. nih.govmdpi.com By integrating experimental data with computational network models, researchers can move beyond a one-drug-one-target paradigm to a more comprehensive view, ultimately leading to the development of safer and more effective therapies based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 3-Nitrobenzene-1-carbothioamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling nitro-substituted benzene derivatives with thiourea or thioamide precursors. For example, 3-nitrobenzoic acid (CAS 121-92-6) can be converted to its thioamide derivative via thionation reagents like Lawesson’s reagent or P4S10 under anhydrous conditions . Key parameters include solvent choice (e.g., dry THF or DMF), temperature (80–120°C), and catalyst use (e.g., DBU for cyclization reactions in piperazine-carbothioamide analogs) . Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- FT-IR : Identify the C=S stretch (~1150–1250 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- NMR : <sup>1</sup>H NMR reveals aromatic proton splitting patterns (e.g., para-substituted nitro groups cause distinct deshielding), while <sup>13</sup>C NMR confirms the carbothioamide carbonyl (~200 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C7H6N2O2S has a theoretical MW of 198.02 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Strategies include:
- Replication : Repeat assays under standardized conditions (e.g., identical solvent concentrations, pH) .
- Orthogonal Assays : Validate enzyme inhibition results with cellular viability assays (e.g., MTT for cytotoxicity) .
- Purity Analysis : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
Q. What computational methods are used to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict interactions with enzymes (e.g., COX-2 or kinases). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
Q. How does the nitro group at the 3-position influence the electronic properties and reactivity of the benzene-carbothioamide scaffold?
- Methodological Answer :
- Electronic Effects : The nitro group is a strong meta-directing, electron-withdrawing group, reducing electron density on the benzene ring. This stabilizes the thioamide moiety and enhances electrophilic substitution at the para position .
- Reactivity : Nitro groups increase susceptibility to reduction (e.g., catalytic hydrogenation to amines) and nucleophilic aromatic substitution (e.g., displacement with thiols in basic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
